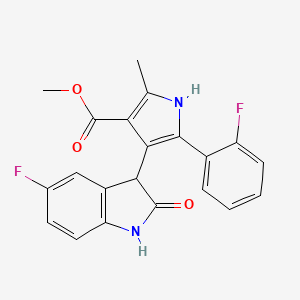
methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C21H16F2N2O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an indole moiety and multiple fluorinated substituents, suggest a variety of biological activities, particularly in anticancer and kinase inhibition contexts.
Chemical Structure and Properties
- Molecular Formula : C22H18F2N2O4
- Molecular Weight : 412.39 g/mol
- CAS Number : 1190288-06-2
The compound's structure includes a pyrrole ring fused with an indole, which is known to enhance biological activity due to its ability to interact with various biological targets. The presence of fluorine atoms increases lipophilicity and may enhance the compound's binding affinity to target proteins.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been reported to possess anti-inflammatory and cytotoxic effects against various cancer cell lines. The specific biological activity of this compound remains under investigation, but its structural analogs have shown promise as kinase inhibitors, which are crucial in regulating cell cycle progression and apoptosis.
Kinase Inhibition
Kinase inhibitors are vital in cancer therapy due to their role in modulating signaling pathways that govern cell growth and survival. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor progression. For example, compounds with similar structures have demonstrated the ability to induce apoptotic cell death in cancer cells by disrupting mitotic processes .
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT116 and MCF7) have shown that related compounds exhibit IC50 values in the low micromolar range, indicating potent cytotoxicity. For instance, a related indole compound demonstrated IC50 values of 1.9 µg/mL against HCT116 cells .
- Mechanistic Insights : Investigations into the mechanism of action reveal that similar compounds can block tumor cell cycle progression, leading to increased apoptosis rates. This effect is likely mediated through the inhibition of specific kinases such as PLK2 .
Table of Biological Activity Comparisons
| Compound | IC50 (µg/mL) | Target | Biological Activity |
|---|---|---|---|
| Methyl Indole Derivative A | 1.9 | HCT116 | Anticancer |
| Methyl Indole Derivative B | 2.3 | MCF7 | Anticancer |
| Methyl Pyrrole Derivative C | 3.0 | PLK2 | Kinase Inhibitor |
Properties
Molecular Formula |
C21H16F2N2O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(2-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16F2N2O3/c1-10-16(21(27)28-2)18(19(24-10)12-5-3-4-6-14(12)23)17-13-9-11(22)7-8-15(13)25-20(17)26/h3-9,17,24H,1-2H3,(H,25,26) |
InChI Key |
QZSKFHJMAHYBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2F)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















